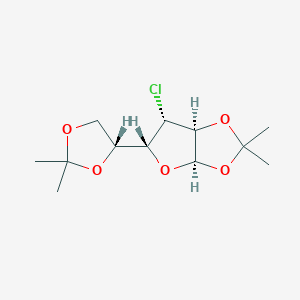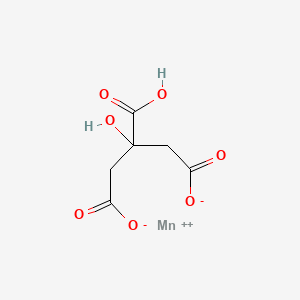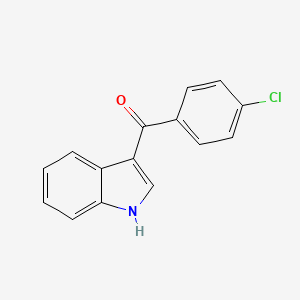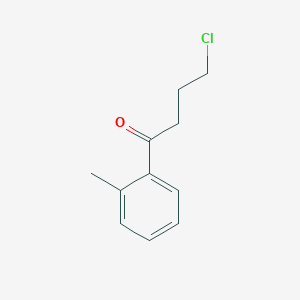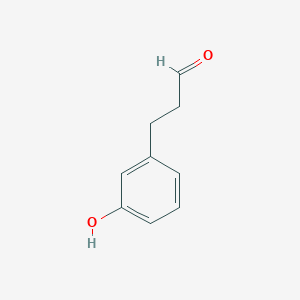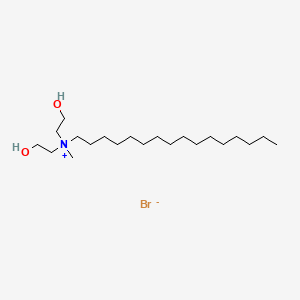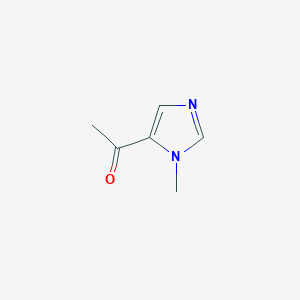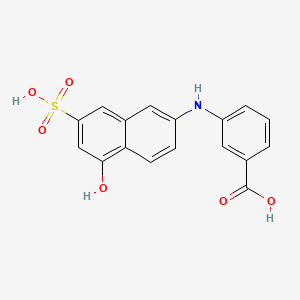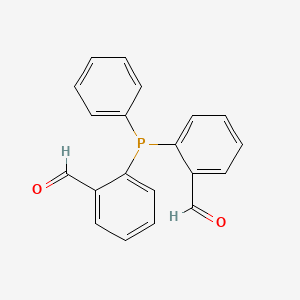
2,2'-(Phenylphosphanediyl)dibenzaldehyde
Übersicht
Beschreibung
2,2’-(Phenylphosphanediyl)dibenzaldehyde is a chemical compound with the molecular formula C20H15O2P and a molecular weight of 318.31 g/mol . It is also known as dibenzaldehyde phenylphosphine . The compound features a phosphorus atom bridging two benzaldehyde moieties. Its structure combines aromatic aldehydes and a phosphine group, making it intriguing for various applications.
Synthesis Analysis
The synthesis of 2,2’-(Phenylphosphanediyl)dibenzaldehyde involves the reaction between benzaldehyde derivatives and a phosphine reagent. Specific synthetic routes may vary, but the general process includes condensation reactions or other transformations to form the desired compound.
Molecular Structure Analysis
The molecular structure of this compound consists of two benzaldehyde rings connected by a central phosphorus atom. The phenylphosphine group imparts unique properties, potentially influencing its reactivity and applications.
Chemical Reactions Analysis
- Condensation Reactions : The compound can undergo condensation reactions with various nucleophiles or electrophiles, leading to the formation of new compounds.
- Oxidation and Reduction : The aldehyde groups can participate in oxidation or reduction reactions, affecting its chemical behavior.
- Coordination Chemistry : Due to the phosphorus atom, it may exhibit coordination chemistry with metal ions.
Physical And Chemical Properties Analysis
- Appearance : The compound likely appears as a white to pale yellow solid .
- Melting Point : The melting point can provide insights into its purity and crystalline structure.
- Solubility : It may exhibit solubility in organic solvents.
- Stability : Assessing its stability under different conditions is crucial.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis:
- 2,2'-(Phenylphosphanediyl)dibenzaldehyde is instrumental in synthesizing macrocyclic iron(II)/(NH)2P2 catalysts. These catalysts show high efficiency and enantioselectivity in the transfer hydrogenation of polar double bonds, making them valuable in organic synthesis and chemical processes (Bigler & Mezzetti, 2016).
Chemical Complex Formation
2. This compound is a key intermediate in forming chiral Iron(II) NPPN complexes. These complexes have applications in asymmetric Strecker reactions of azomethine imines, which are significant in synthesizing amino acids and related compounds (Huber, Bigler & Mezzetti, 2015).
Catalytic Oxidation
3. It plays a role in forming Schiff base copper(II) complexes, which serve as efficient and selective catalysts in the oxidation of alcohols. This catalytic activity is crucial in the field of green chemistry for developing environmentally friendly oxidation processes (Hazra, Martins, Silva & Pombeiro, 2015).
Analytical Chemistry
4. The compound has been used to create selective polymeric membrane electrodes for detecting Pb(II) ions. These electrodes are significant in environmental monitoring and analysis (Kaur & Aulakh, 2018).
Material Science and Polymer Chemistry
5. It is utilized in the synthesis and characterization of oligo(azomethine ether)s. These materials have potential applications in advanced polymer science due to their unique structural and electrochemical properties (Kaya & Çulhaoğlu, 2012)
Biomedical Research
6. Schiff base compounds derived from 2,2'-(Phenylphosphanediyl)dibenzaldehyde have shown pronounced anticancer activities. Their synthesis and characterization contribute significantly to the development of new anticancer agents (Zayed, Zayed, Fahim & El-Samahy, 2017).
Organic Synthesis
7. The compound is involved in the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or Allenes, showcasing its utility in various organic synthesis processes (Kokubo, Matsumasa, Nishinaka, Miura & Nomura, 1999).
Safety And Hazards
- Toxicity : As with any chemical, proper handling and precautions are essential due to potential toxicity.
- Flammability : Evaluate its flammability and storage requirements.
- Protective Measures : Use appropriate protective gear when working with this compound.
Zukünftige Richtungen
Research avenues for 2,2’-(Phenylphosphanediyl)dibenzaldehyde include:
- Applications : Explore novel applications in catalysis, materials science, or medicinal chemistry.
- Derivatives : Investigate derivatives with modified properties.
- Mechanistic Studies : Understand its reactivity and interactions in more detail.
Eigenschaften
IUPAC Name |
2-[(2-formylphenyl)-phenylphosphanyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O2P/c21-14-16-8-4-6-12-19(16)23(18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKRGEWQSKZTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568980 | |
| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
CAS RN |
65654-64-0 | |
| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



